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molecular formula C12H17NO3 B8751053 tert-butyl 2-(2-oxopyridin-1(2H)-yl)propanoate

tert-butyl 2-(2-oxopyridin-1(2H)-yl)propanoate

Cat. No. B8751053
M. Wt: 223.27 g/mol
InChI Key: GFNOKCWCZIYBOT-UHFFFAOYSA-N
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Patent
US08653260B2

Procedure details

To a stirred solution of 9.5 g (0.10 mol) of 2-hydroxypyridine in 250 mL of DMF was added 16.6 g (0.120 mol) of potassium carbonate followed by 25.0 g (0.120 mol) of 2-bromopropionic acid tert-butyl ester. The resulting mixture was stirred at ambient temperature for 7 h then diluted with 1 L of water. The aqueous phase was extracted with ethyl acetate (3×200 mL) and the combined organics were washed with water (2×100 mL), brine (100 mL), dried over magnesium sulfate, filtered and evaporated in vacuo. The crude residue was purified by silica gel chromatography eluting with 25% ethyl acetate in hexanes to afford the title compound as a clear gum 16 g (72%). LC-MS: m/z (ES) 224 (MH)+
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[C:14]([O:18][C:19](=[O:23])[CH:20](Br)[CH3:21])([CH3:17])([CH3:16])[CH3:15]>CN(C=O)C.O>[O:1]=[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]1[CH:20]([CH3:21])[C:19]([O:18][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
OC1=NC=CC=C1
Name
Quantity
16.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(C)(C)OC(C(C)Br)=O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
the combined organics were washed with water (2×100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 25% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
O=C1N(C=CC=C1)C(C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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